molecular formula C22H20F3N3O4S B8201621 Rezvilutamide CAS No. 1572045-62-5

Rezvilutamide

Katalognummer B8201621
CAS-Nummer: 1572045-62-5
Molekulargewicht: 479.5 g/mol
InChI-Schlüssel: KRBMOYIWQCZVHA-INIZCTEOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rezvilutamide is an orally bioavailable androgen receptor (AR) antagonist with potential antineoplastic activity. Upon administration, rezvilutamide competitively binds to AR in target tissues, which both prevents androgen-induced receptor activation and facilitates the formation of inactive complexes that cannot be translocated to the nucleus. This prevents binding to and transcription of AR-responsive genes, inhibits the expression of genes that regulate prostate cancer cell proliferation, and may lead to an inhibition of cell growth of AR-expressing tumor cells. ARs are overexpressed in prostate cancer and play a key role in prostate cancer cell proliferation.

Wissenschaftliche Forschungsanwendungen

  • Retinoids and Mutagenesis : Retinoids, like Rezvilutamide, can reduce the frequency of sister chromatid exchange induced by indirect mutagens. This effect is achieved by altering the metabolic activation or cellular detoxification processes (Cozzi, Bona, Polani, & De Salvia, 1990)(source).

  • Topical Tretinoin and Pregnancy : The exposure to topical tretinoin, a retinoid, during early pregnancy was not associated with an increased risk of adverse pregnancy outcomes. This suggests the safety of retinoids like Rezvilutamide in certain contexts (Loureiro et al., 2005)(source).

  • Nicotinamide in Diabetes : The administration of nicotinamide, another compound related to retinoids, in rats preserved pancreatic insulin stores and led to a diabetic syndrome similar to human NIDDM, providing insights into diabetes management (Masiello et al., 1998)(source).

  • Enzalutamide in Cancer Treatment : Enzalutamide, an androgen receptor antagonist related to Rezvilutamide, has shown radiosensitizing effects on glioblastoma in both in vitro and in vivo studies, suggesting its potential in treating GBM patients (Zhao et al., 2021)(source).

  • Research Data Analysis : Platforms like REANA enable researchers to structure their research data analyses for reuse, facilitating reruns with new input parameters, which could be valuable in research involving Rezvilutamide (Simko et al., 2019)(source).

  • Drug Discovery and Development : The progress in drug research, including molecules like Rezvilutamide, is influenced by advancements in molecular biology, genomic sciences, and the biotech industry. These advances play a role in technology transfer and drug discovery (Drews, 2000)(source).

  • Enzalutamide in Prostate Cancer : Clinical trials have demonstrated the activity and tolerability of Enzalutamide, similar to Rezvilutamide, in patients with metastatic, castration-resistant prostate cancer who had previously received docetaxel and abiraterone acetate (Badrising et al., 2014)(source).

Eigenschaften

IUPAC Name

4-[3-[4-[(2S)-2,3-dihydroxypropoxy]phenyl]-4,4-dimethyl-5-oxo-2-sulfanylideneimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N3O4S/c1-21(2)19(31)27(15-4-3-13(10-26)18(9-15)22(23,24)25)20(33)28(21)14-5-7-17(8-6-14)32-12-16(30)11-29/h3-9,16,29-30H,11-12H2,1-2H3/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBMOYIWQCZVHA-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=S)N1C2=CC=C(C=C2)OCC(CO)O)C3=CC(=C(C=C3)C#N)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(=O)N(C(=S)N1C2=CC=C(C=C2)OC[C@H](CO)O)C3=CC(=C(C=C3)C#N)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001336581
Record name Rezvilutamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001336581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rezvilutamide

CAS RN

1572045-62-5
Record name Rezvilutamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1572045625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rezvilutamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001336581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REZVILUTAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70FJN2AW22
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rezvilutamide
Reactant of Route 2
Reactant of Route 2
Rezvilutamide
Reactant of Route 3
Reactant of Route 3
Rezvilutamide
Reactant of Route 4
Reactant of Route 4
Rezvilutamide
Reactant of Route 5
Rezvilutamide
Reactant of Route 6
Rezvilutamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.